ガルシニア酸

概要

説明

ガルシニア酸は、(-)-ヒドロキシクエン酸としても知られており、ガルシニア・カンボジア果実の果皮に多く含まれる天然の化合物です。この果実はインドと東南アジア原産で、伝統的に調味料や食品保存料として料理に使用されてきました。 ガルシニア酸は、特に体重管理と代謝の健康における潜在的な健康上の利点から、大きな注目を集めています .

科学的研究の応用

Weight Management

Mechanism of Action

HCA functions primarily as a competitive inhibitor of adenosine triphosphate-citrate lyase, an enzyme involved in the conversion of citrate to acetyl-CoA. By inhibiting this enzyme, HCA reduces the synthesis of fatty acids and cholesterol, leading to decreased fat accumulation in the body .

Clinical Studies

Numerous clinical trials have investigated the efficacy of HCA in promoting weight loss. A meta-analysis of twelve randomized controlled trials involving HCA supplementation indicated a statistically significant weight loss (mean difference: -0.88 kg) compared to placebo groups . However, the overall effect size was small, and clinical relevance remains uncertain.

Metabolic Health

Impact on Lipid Profiles

Research has shown that HCA can positively influence lipid profiles by reducing serum triglycerides and cholesterol levels. A clinical study involving 100 obese individuals demonstrated significant reductions in body weight and improvements in metabolic parameters following HCA treatment . Specifically, the study reported decreases in serum triglycerides, HDL, and LDL cholesterol levels.

Case Studies

- Case Study 1 : A 12-week randomized trial assessed the effects of HCA on overweight subjects. While both groups (HCA and placebo) experienced weight loss, no significant differences were observed between treatments regarding fat mass reduction .

- Case Study 2 : Another study analyzed the effects of HCA on visceral fat accumulation. Results indicated that while HCA showed promise in reducing overall body fat, its specific impact on visceral fat requires further investigation .

Appetite Regulation

HCA has been noted for its potential role in appetite suppression. Some studies suggest that it may help reduce food intake by influencing serotonin levels in the brain, thereby promoting satiety . This effect could be particularly beneficial for individuals struggling with overeating or emotional eating.

Safety and Side Effects

While HCA is generally considered safe for short-term use, some studies have reported adverse effects such as gastrointestinal discomfort and potential toxicity at high doses. A toxicity study indicated testicular atrophy in rats administered high doses of Garcinia extract, highlighting the need for caution when using HCA supplements .

Data Summary

| Study Type | Sample Size | Duration | Weight Loss (kg) | Lipid Profile Changes | Adverse Effects |

|---|---|---|---|---|---|

| Randomized Controlled Trial | 135 | 12 weeks | -0.88 (mean difference) | Decreased triglycerides & cholesterol | Gastrointestinal issues reported |

| Clinical Trial | 100 | 3 months | Significant reduction | Improved HDL/LDL levels | Mild side effects noted |

| Meta-Analysis | 23 trials | Variable | -0.88 (overall mean) | Variable results | Increased gastrointestinal events |

準備方法

合成経路と反応条件: ガルシニア酸は、さまざまな化学経路によって合成することができます。一般的な方法の1つは、制御された条件下でクエン酸とヒドロキシクエン酸を縮合させる方法です。このプロセスには通常、触媒と特定の温度およびpH条件が必要で、最適な収量と純度が保証されます。

工業生産方法: ガルシニア酸の工業生産には、多くの場合、ガルシニア・カンボジア果実の果皮からの抽出が含まれます。抽出プロセスには、果皮を乾燥させた後、水またはエタノールを使用して溶媒抽出を行うことが含まれます。 抽出物はその後、ろ過と結晶化によって精製され、純粋な形のガルシニア酸が得られます .

化学反応の分析

反応の種類: ガルシニア酸は、以下を含むいくつかの種類の化学反応を起こします。

酸化: ガルシニア酸は酸化されて、さまざまな誘導体を生成することができ、これらは異なる生物学的活性を有する可能性があります。

還元: 還元反応は、ガルシニア酸をその還元型に変換することができ、これは異なる特性を示す可能性があります。

置換: ガルシニア酸を含む置換反応は、潜在的な治療的用途を持つ新しい化合物の形成につながる可能性があります。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤。

形成される主な生成物: これらの反応から形成される主な生成物には、さまざまなヒドロキシクエン酸誘導体があり、これらは独自の生物学的および化学的特性を持つ可能性があります .

4. 科学研究の応用

ガルシニア酸は、科学研究において幅広い用途があります。

化学: 複雑な有機分子の合成における前駆体として使用されます。

生物学: 代謝経路における役割と脂質代謝への影響について研究されています。

医学: 体重管理、食欲抑制、肥満関連疾患の治療における可能性について調査されています。

作用機序

ガルシニア酸は、主に炭水化物を脂肪に変換する役割を果たす酵素、ATP-クエン酸リアーゼを阻害することにより、その効果を発揮します。この酵素を阻害することにより、ガルシニア酸は脂肪酸とコレステロールの合成を減らし、脂肪の貯蔵を減らし、脂質プロファイルを改善します。 さらに、セロトニンレベルを高める可能性があり、食欲抑制と食物摂取量の減少に貢献します .

類似の化合物:

クエン酸: ガルシニア酸と構造的に類似していますが、ATP-クエン酸リアーゼに対する特異的な阻害効果はありません。

リンゴ酸: 同様の代謝的役割を持つ別の有機酸ですが、生物学的活性は異なります。

酒石酸: 類似の用途で使用されますが、化学的特性が異なります。

ガルシニア酸の独自性: ガルシニア酸は、他の類似の化合物では観察されない、ATP-クエン酸リアーゼに対する強力な阻害効果を持つという点で独特です。この特定の作用により、体重管理と代謝の健康の用途において特に効果的です。

類似化合物との比較

Citric acid: Shares structural similarities with Garcinia acid but lacks the specific inhibitory effects on ATP-citrate lyase.

Malic acid: Another organic acid with similar metabolic roles but different biological activities.

Tartaric acid: Used in similar applications but with distinct chemical properties.

Uniqueness of Garcinia Acid: Garcinia acid is unique due to its potent inhibitory effect on ATP-citrate lyase, which is not observed in other similar compounds. This specific action makes it particularly effective in weight management and metabolic health applications.

生物活性

Hydroxycitric acid (HCA) is a naturally occurring compound primarily found in the rind of the Garcinia cambogia fruit. It has garnered attention for its potential biological activities, particularly in the context of weight management and metabolic health. This article explores the biological activity of HCA, including its mechanisms of action, efficacy in clinical studies, and safety profile.

HCA exerts its biological effects primarily through the inhibition of the enzyme adenosine triphosphate-citrate lyase (ATP-citrate lyase). This enzyme plays a crucial role in converting citrate to acetyl-CoA, a key substrate for fatty acid synthesis. By inhibiting this enzyme, HCA reduces de novo lipogenesis (the process of synthesizing fatty acids from non-fat sources), thereby potentially decreasing fat accumulation in the body .

Key Mechanisms:

- Inhibition of Fatty Acid Synthesis: HCA limits the conversion of carbohydrates to fat, promoting fat oxidation instead .

- Appetite Regulation: HCA may enhance serotonin levels, which can help reduce appetite and food intake .

- Impact on Metabolism: Studies indicate that HCA can influence lipid profiles by lowering triglycerides and cholesterol levels .

Clinical Efficacy

Numerous clinical trials have investigated the efficacy of HCA as a weight loss supplement. A systematic review and meta-analysis of randomized controlled trials (RCTs) found that HCA resulted in a statistically significant but modest weight loss compared to placebo. The mean difference in weight loss was approximately 0.88 kg over several weeks .

Summary of Clinical Findings:

- Weight Loss: Short-term studies suggest that HCA can lead to slight reductions in body weight and fat mass .

- Body Composition Changes: In a study involving overweight women with nonalcoholic fatty liver disease (NAFLD), HCA supplementation alongside a calorie-restricted diet resulted in improved body composition and appetite-regulating hormones .

- Adverse Effects: Gastrointestinal issues were more common among those taking HCA compared to placebo groups, indicating the need for caution in its use .

Table 1: Summary of Clinical Trials on HCA

| Study Type | Sample Size | Duration | Weight Loss (kg) | Adverse Effects |

|---|---|---|---|---|

| Randomized Controlled Trial | 135 | 12 weeks | -0.88 | Increased GI events |

| Meta-analysis | 23 trials | Various | -0.88 | Common GI disturbances |

| NAFLD Study | 44 | 8 weeks | Not specified | None reported |

Case Studies

- Case Report on Herbal Nephropathy: A case study documented acute kidney injury linked to an herbal product containing HCA, highlighting potential safety concerns associated with its use .

- Weight Management in Obesity: A clinical study involving 100 obese individuals showed significant reductions in body weight and fat synthesis after three months of HCA treatment, although results varied among participants .

Safety Profile

While many studies support the efficacy of HCA for weight management, concerns about its safety have been raised. Reports indicate instances of adverse effects, particularly gastrointestinal disturbances and rare cases of kidney injury associated with high doses or prolonged use .

Safety Considerations:

- Monitor for gastrointestinal symptoms.

- Use caution in individuals with pre-existing kidney conditions.

- Further research is needed to establish long-term safety profiles.

特性

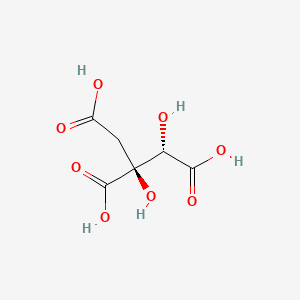

IUPAC Name |

(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJBYMUCKBYSCP-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276669, DTXSID601045116 | |

| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Hydroxycitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27750-10-3, 4373-35-7 | |

| Record name | (-)-Hydroxycitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27750-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garcinia acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Hydroxycitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。